![molecular formula C19H13ClFNO B5237182 4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)
4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research. It is commonly known as C16, and its chemical formula is C20H14ClFNO. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of C16 is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, viral replication, and inflammation. C16 has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the inhibition of cancer cell growth. C16 has also been found to inhibit the activity of the HIV integrase enzyme, which is essential for viral replication.
Biochemical and Physiological Effects:
C16 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. C16 has also been found to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using C16 in lab experiments is its specificity towards certain enzymes and proteins. C16 has been found to selectively inhibit the activity of HDACs and the HIV integrase enzyme, making it a potential target for drug development. However, one of the limitations of using C16 in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on C16. One potential direction is the development of C16-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of C16 and the identification of other enzymes and proteins that it may interact with. Additionally, the synthesis of C16 analogs with improved solubility and efficacy could lead to the development of more potent drugs.
Synthesis Methods
The synthesis of C16 has been achieved using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for the synthesis of C16 is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-chloro-6-fluoroaniline with 2-bromo-4-chlorobenzaldehyde in the presence of a palladium catalyst and a base to yield C16.
Scientific Research Applications
C16 has shown promising results in various scientific research applications. It has been found to have anticancer, antiviral, and anti-inflammatory properties. C16 has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to have antiviral activity against the influenza virus and the human immunodeficiency virus (HIV). C16 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-15-6-3-7-16(21)18(15)14-10-17(23)22-19-12-5-2-1-4-11(12)8-9-13(14)19/h1-9,14H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJECBMPYFCGDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one |
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